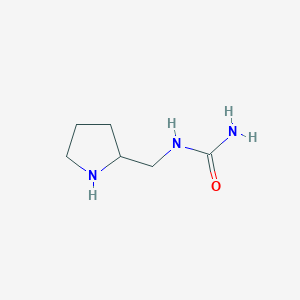

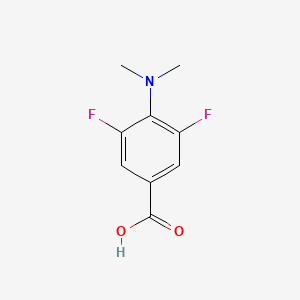

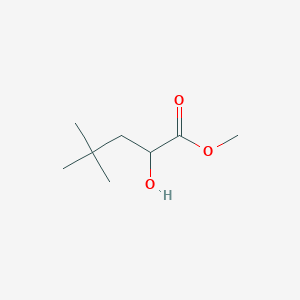

![molecular formula C8H8FN3 B1445222 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1344240-97-6](/img/structure/B1445222.png)

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

Vue d'ensemble

Description

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of the synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is represented by the empirical formula C9H7FN2O2 . The InChI string is 1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 led to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

A study by Vilchis-Reyes et al. (2010) in the "European Journal of Medicinal Chemistry" involved synthesizing derivatives of 2-methylimidazo[1,2-a]pyridine, assessing their cytotoxic activity. The study replaced methyl groups in certain compounds with trifluoromethyl groups and substituted the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with quinolin moieties. The research found that replacing hydrogen with fluorine in these compounds did not notably affect their cytotoxic and CDK inhibitor activity (Vilchis-Reyes et al., 2010).

Fluorescent Properties

Velázquez-Olvera et al. (2012) in the "Chemistry Central Journal" synthesized and evaluated a series of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines for their fluorescence emission properties. The study suggested that the hydroxymethyl group in these compounds could act as an enhancer of fluorescence intensity, making them potentially useful as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Synthesis and Bioactivity

Enguehard et al. (2003) described efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodology in "The Journal of Organic Chemistry." This study highlights the importance of these compounds in chemical synthesis and potential applications in various bioactive compounds (Enguehard et al., 2003).

Potential Antiulcer Agents

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position, evaluating them as potential antisecretory and cytoprotective antiulcer agents. This study, published in the "Journal of Medicinal Chemistry," demonstrated the potential medical applications of these compounds in treating ulcer-related conditions (Starrett et al., 1989).

Orientations Futures

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry, particularly as potential antituberculosis agents . The future directions for this class of compounds could involve further exploration of their medicinal applications, particularly against drug-resistant forms of TB .

Propriétés

IUPAC Name |

6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLIUIWHZQYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

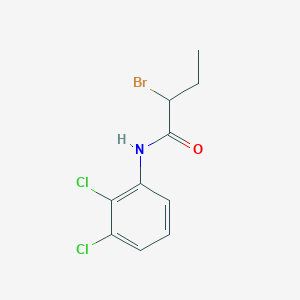

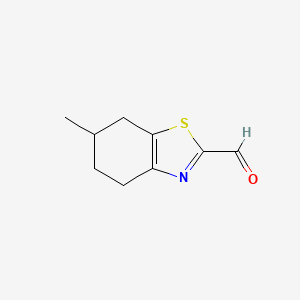

![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)

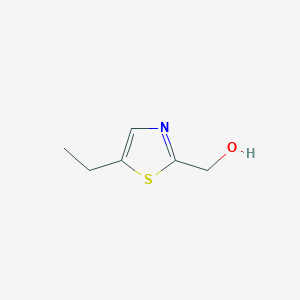

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)

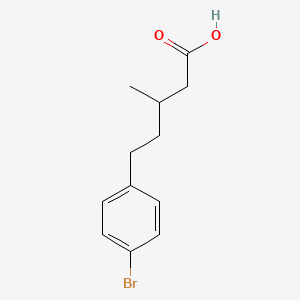

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)